![molecular formula C6H7N3O B2920230 (2E)-3-(1H-imidazol-2-yl)prop-2-enamide CAS No. 1000568-69-3](/img/structure/B2920230.png)
(2E)-3-(1H-imidazol-2-yl)prop-2-enamide
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Description
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
The study by Bhat et al. (2019) showcases the synthesis and characterization of novel Biginelli dihydropyrimidinone derivatives containing an imidazole moiety. This research highlights a simple and efficient method for synthesizing these compounds, which could be pivotal for future drug discovery and material science applications (Bhat et al., 2019).
Enhancing Cellular Uptake for Therapeutic Applications
Meier, Montgomery, and Dervan (2012) discuss modifications to pyrrole-imidazole (Py–Im) hairpin polyamides, demonstrating a potential to significantly increase their biological activity by enhancing cellular and nuclear uptake. This research is crucial for the development of molecular probes or therapeutic agents targeting specific DNA sequences (Meier, D. C. Montgomery, P. Dervan, 2012).
Copper-Mediated Aerobic Oxidative Synthesis
Zhou et al. (2016) detail a copper-mediated method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides. This work contributes to the field of organic synthesis by providing a novel route to synthesize structurally complex molecules under mild conditions, expanding the toolkit available for chemists (Zhou et al., 2016).
Corrosion Inhibition Studies
The research by Cruz et al. (2004) evaluates the corrosion inhibition efficiency of imidazoline derivatives, including (2E)-3-(1H-imidazol-2-yl)prop-2-enamide, in acid media. This study is important for understanding the chemical's application in preventing metal corrosion, which has implications for industrial processes and longevity of metal-based structures (Cruz et al., 2004).
properties
IUPAC Name |
(E)-3-(1H-imidazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5(10)1-2-6-8-3-4-9-6/h1-4H,(H2,7,10)(H,8,9)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLRNQYQHPROMR-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1H-imidazol-2-yl)prop-2-enamide |
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